molecular formula C16H16ClNO3S B2506332 (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide CAS No. 1090027-16-9

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide

Cat. No.: B2506332
CAS No.: 1090027-16-9
M. Wt: 337.82
InChI Key: QXBAOTMHURPIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide is a research compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of N-aryl ethenesulfonamides that have demonstrated potent cytotoxic activities against a diverse panel of human cancer cell lines in vitro, making it a valuable candidate for investigating novel anti-cancer therapies . Its core structure features an α,β-unsaturated ethenesulfonamide moiety, which is recognized as a key pharmacophore enabling interaction with cellular targets . This moiety can act as an electrophile, capable of undergoing Michael addition reactions with nucleophilic cysteine residues on specific proteins, such as Kelch-like ECH-associated protein 1 (KEAP1) . Modification of KEAP1 can lead to the activation of the NRF2 signaling pathway, a central regulator of cellular defense mechanisms against oxidative and electrophilic stress, suggesting potential applications in research related to neurodegenerative diseases and other oxidative stress-mediated conditions . Researchers can utilize this compound as a tool molecule to explore mechanisms of cell proliferation inhibition, apoptosis induction, and the modulation of the NRF2/KEAP1 antioxidant response pathway. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-12-3-8-16(21-2)15(11-12)18-22(19,20)10-9-13-4-6-14(17)7-5-13/h3-11,18H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBAOTMHURPIGN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Backbone: This can be achieved through a reaction between an appropriate sulfonyl chloride and an amine under basic conditions.

    Introduction of Substituents: The 4-chlorophenyl and 2-methoxy-5-methylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

1.1 Antioxidant Properties

Research indicates that (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide exhibits significant antioxidant activity. It functions as an activator of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. In experimental models, this compound has been shown to up-regulate the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells .

1.2 Neuroprotective Effects

In studies involving MPTP-induced models of Parkinson's disease, this compound demonstrated neuroprotective effects by decreasing neuroinflammation and protecting dopaminergic neurons from cytotoxic damage. The activation of the Nrf2 pathway was pivotal in mediating these effects, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Therapeutic Potential

3.1 Parkinson’s Disease

Due to its neuroprotective properties, this compound is being investigated as a potential treatment for Parkinson's disease. Its ability to mitigate motor deficits and protect against neuronal loss makes it a candidate for further clinical evaluation .

3.2 Other Neurological Disorders

Beyond Parkinson's disease, the antioxidant and anti-inflammatory properties suggest potential applications in other neurological conditions characterized by oxidative stress and inflammation, such as Alzheimer’s disease and traumatic brain injury .

Case Studies

StudyModelFindingsReference
Woo et al.MPTP-induced PD modelReduced microglial activation and improved motor function
Choi et al.Neuroprotection in DAergic neuronsEnhanced expression of Nrf2-dependent enzymes

Mechanism of Action

The mechanism of action for (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interfering with cellular processes. The molecular targets could include bacterial enzymes or human proteins involved in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous ethenesulfonamide derivatives, focusing on synthetic yields, physicochemical properties, substituent effects, and biological relevance.

Substituent Effects on Physicochemical Properties

Key substituent variations in analogous compounds influence melting points, solubility, and spectral characteristics:

Compound Name & Substituents Melting Point (°C) Yield (%) Key Spectral Features (1H NMR, HRMS) Reference
(Target) (E)-2-(4-Chlorophenyl)-N-(2-Methoxy-5-Methylphenyl)ethenesulfonamide Not reported N/A Anticipated δ ~7.5–6.7 ppm (aromatic H), J ~15 Hz (E-alkene)
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 98–100 49 δ 7.41 (d, J=15.6 Hz, CH=), HRMS [M+H]+: 308.0703 [4]
(E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) 112–114 65 δ 9.53 (br s, NH), HRMS [M+H]+: 320.0849 [4]
(E)-N,2-Bis(4-methoxyphenyl)ethenesulfonamide (6f) Semi-solid 60 δ 3.61–3.70 (OCH3), HRMS [M+H]+: Not explicitly listed [4]
(E)-2-(4-(Dihydroartemisinoxy)phenyl)-N-(2-fluoro-5-methylphenyl)ethenesulfonamide (3d) 138–140 36 δ 10.06 (br, NH), IR: 3424 cm⁻¹ (N-H stretch) [1]

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (in the target compound) is electron-withdrawing, likely enhancing electrophilic reactivity compared to methoxy or methyl substituents in analogues like 6e or 6f. This may also lower solubility in polar solvents.
  • Melting Points: The presence of fluorine (6d) or dihydroartemisinoxy (3d) increases melting points due to stronger intermolecular interactions (e.g., halogen bonding or hydrogen bonding) .
  • Synthetic Yields : Higher yields (e.g., 65% for 6e) correlate with less sterically hindered substituents (e.g., methoxy vs. chloro), which facilitate coupling reactions .
Factor Xa Inhibition

The target compound shares structural motifs with patented Factor Xa inhibitors, such as (E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide . The 4-chlorophenyl group may mimic the thienyl chlorination in the patented compound, enhancing hydrophobic binding to Factor Xa’s S1 pocket.

Antimalarial Analogues

Compound 3d , featuring a dihydroartemisinoxy group, demonstrates the role of bulky substituents in antimalarial activity. In contrast, the target compound’s simpler aryl groups may prioritize synthetic accessibility over antiparasitic efficacy.

Crystallographic and Computational Studies

  • Crystallinity : The target compound’s crystalline form (if analogous to ) would be critical for stability and bioavailability. Software like SHELX and WinGX are routinely used to resolve such structures.
  • Conformational Analysis : The (E)-alkene configuration ensures planarity, maximizing π-π stacking with aromatic residues in biological targets.

Biological Activity

(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its antibacterial, antioxidant, anticancer, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClN2O2S
  • Molecular Weight : 334.83 g/mol

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, the sulfonamide group in this compound is crucial for its binding affinity to bacterial enzymes, particularly dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

2. Antioxidant Properties

The compound has shown promising antioxidant activity in various in vitro studies. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

3. Anticancer Potential

Numerous studies have explored the anticancer effects of sulfonamide derivatives. The compound's structural similarity to other bioactive molecules suggests potential efficacy against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to the activation of caspases and subsequent cell death .
  • Case Study Findings : In a study assessing the cytotoxicity against human cancer cell lines, compounds similar to this sulfonamide demonstrated IC50 values indicating potent activity against colon and CNS tumors .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntibacterialInhibition of folate synthesis via dihydropteroate synthase
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis via mitochondrial pathways

Case Studies and Experimental Data

  • Anticancer Evaluation : A series of related compounds were tested against a panel of human cancer cell lines, showing significant cytotoxicity with some derivatives outperforming standard treatments like 5-fluorouracil .
  • Mechanistic Insights : Detailed studies revealed that treatment with related sulfonamides led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of (E)-2-(4-chlorophenyl)ethenesulfonyl chloride with 2-methoxy-5-methylaniline under controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonyl chloride intermediate .
  • Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. TLC monitoring at each step is critical .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Compare 1^1H and 13^13C NMR shifts with computational predictions (e.g., DFT calculations) to validate the (E)-configuration of the ethenesulfonamide group .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
  • X-ray crystallography : For unambiguous stereochemical assignment, single-crystal diffraction using SHELXL (via the SHELX suite) is recommended. Data collection at low temperature (e.g., 100 K) enhances resolution .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening strategies :

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols. Include dose-response curves (IC₅₀ calculations) .
  • Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies for in vivo studies .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • In silico approaches :

  • Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Q. What experimental strategies resolve contradictions in spectroscopic data across studies?

  • Troubleshooting framework :

  • Cross-validation : Compare NMR data with structurally analogous ethenesulfonamides (e.g., (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide) to identify solvent- or concentration-dependent shifts .
  • Dynamic NMR : For rotational isomers (e.g., sulfonamide N–S bond rotation), perform variable-temperature NMR to detect coalescence phenomena .
  • Crystallographic validation : Resolve ambiguities in stereochemistry or tautomerism via single-crystal analysis .

Q. How can crystallographic data from SHELX refine the molecular geometry of this compound?

  • Refinement protocol :

  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation) for high-resolution datasets.
  • Structure solution : SHELXT for initial phase determination, followed by SHELXL for anisotropic refinement of non-H atoms. Apply Hirshfeld rigid-bond test to validate displacement parameters .
  • Visualization : WinGX/ORTEP for generating publication-ready thermal ellipsoid diagrams and packing diagrams .

Q. What strategies optimize yield in multi-step syntheses while maintaining stereochemical fidelity?

  • Process optimization :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for stereoselective sulfonamide formation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) for condensation steps while preserving (E)-configuration .
  • In-line analytics : Implement HPLC-MS monitoring to detect intermediates and adjust conditions in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.